An In-Depth Technical Guide to 1-Acetylindoline-6-sulfonyl chloride (CAS 313690-18-5): A Key Intermediate in Drug Discovery
An In-Depth Technical Guide to 1-Acetylindoline-6-sulfonyl chloride (CAS 313690-18-5): A Key Intermediate in Drug Discovery
This guide provides a comprehensive technical overview of 1-Acetylindoline-6-sulfonyl chloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, representative synthesis, core reactivity, and significant applications, particularly in the pursuit of novel therapeutic agents.
Core Compound Identity and Physicochemical Properties
1-Acetylindoline-6-sulfonyl chloride is a bifunctional molecule featuring a protected indoline nitrogen and a reactive sulfonyl chloride group. The acetyl group serves as a stable protecting group for the indoline nitrogen, preventing its participation in undesired side reactions and directing electrophilic substitution to the aromatic ring. The sulfonyl chloride moiety is a powerful electrophilic handle, primarily used for the synthesis of sulfonamides.
While specific experimental data for the 6-sulfonyl isomer is not widely published, we can infer its properties from its well-documented isomer, 1-Acetylindoline-5-sulfonyl chloride (CAS 52206-05-0), and general chemical principles.
Table 1: Physicochemical and Structural Data
| Property | Value / Description | Source / Rationale |
| CAS Number | 313690-18-5 | BLDpharm[1] |
| Molecular Formula | C₁₀H₁₀ClNO₃S | --- |
| Molecular Weight | 259.71 g/mol | Calculated |
| IUPAC Name | 1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride | IUPAC Nomenclature |
| Physical Form | Expected to be a white to off-white solid powder. | Analogy to 5-isomer[2] |
| Melting Point | Not specified. The 5-isomer melts at 172 °C.[2][3] | --- |
| Boiling Point | ~499 °C at 760 mmHg (Predicted) | Analogy to 5-isomer[2][3] |
| Density | ~1.46 g/cm³ (Predicted) | Analogy to 5-isomer[2][3] |
| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (THF, Acetone). Reacts with water and protic solvents. | General reactivity of sulfonyl chlorides. |
| Moisture Sensitivity | High. The sulfonyl chloride group readily hydrolyzes to the corresponding sulfonic acid in the presence of water.[2][4] | Chemical Principle |
| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent degradation.[5] | Best Practice for Reactive Reagents |
Synthesis and Spectroscopic Elucidation
Representative Synthesis: Electrophilic Chlorosulfonation
The most direct route involves the reaction of 1-acetylindoline with an excess of chlorosulfonic acid.[6] The acetyl group deactivates the nitrogen, making the molecule stable to the harsh acidic conditions, while the aromatic ring acts as the nucleophile in an electrophilic aromatic substitution reaction.
Causality of Experimental Design:
-
Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the source of the electrophilic sulfur species (⁺SO₂Cl). Using it in excess ensures the reaction goes to completion.
-
Temperature Control: The initial addition of the substrate is typically performed at a low temperature (e.g., 10-15°C) to control the highly exothermic reaction and the evolution of HCl gas.[6]
-
Heating: A subsequent heating period (e.g., 60°C) is often required to drive the substitution to completion.[6]
-
Workup: The reaction mixture is quenched by pouring it slowly onto ice. This accomplishes two things: it precipitates the solid sulfonyl chloride product, which is insoluble in water, and it safely decomposes the excess chlorosulfonic acid.
Caption: Representative synthesis of the title compound.
Expected Spectroscopic Signatures
Structure confirmation relies on a combination of spectroscopic techniques. Based on the functional groups present, the following features are expected:
-
Infrared (IR) Spectroscopy: Strong, characteristic absorption bands are predicted for the sulfonyl chloride group at approximately 1370-1410 cm⁻¹ (asymmetric S=O stretch) and 1166-1204 cm⁻¹ (symmetric S=O stretch).[7] A strong band for the amide C=O stretch from the acetyl group would appear around 1660-1680 cm⁻¹.
-
¹H NMR Spectroscopy: The proton spectrum would be complex but interpretable.
-
Acetyl Protons: A sharp singlet integrating to 3H around δ 2.2 ppm.[8]
-
Indoline Protons: Two triplets, each integrating to 2H, for the aliphatic -CH₂-CH₂- portion. The methylene group adjacent to the nitrogen (C2) would be downfield (around δ 4.1 ppm) compared to the methylene at C3 (around δ 3.1 ppm).[9]
-
Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (δ 7.5-8.5 ppm). The protons ortho and para to the strongly electron-withdrawing sulfonyl chloride group would be the most deshielded and shifted furthest downfield.[7]
-
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M⁺+2 peaks.[7]
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-acetylindoline-6-sulfonyl chloride is derived almost entirely from the reactivity of the sulfonyl chloride functional group.
Nucleophilic Substitution at the Sulfur Center
The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[10] This makes it susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating these substitution reactions.[10] The most common and synthetically important reaction is with primary or secondary amines to form stable sulfonamide linkages.[11][12][13]
Standard Protocol: Sulfonamide Synthesis
This protocol outlines a self-validating system for the synthesis of N-substituted 1-acetylindoline-6-sulfonamides, the most common application of this reagent.
Caption: General workflow for sulfonamide synthesis.
Justification of Protocol Steps:
-
Anhydrous Conditions: Essential to prevent hydrolysis of the starting sulfonyl chloride.
-
Base: A non-nucleophilic organic base is crucial to neutralize the HCl generated during the reaction.[10] Without it, the HCl would protonate the amine nucleophile, rendering it unreactive. An excess is used to ensure complete neutralization.
-
Temperature Control: Initial cooling to 0°C helps manage the exothermicity of the acid-base neutralization.
-
Aqueous Workup: This sequence is designed to remove unreacted starting materials and byproducts. The acid wash removes the excess organic base, while the water and brine washes remove any remaining water-soluble impurities.
Applications in Drug Discovery and Medicinal Chemistry
The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[14] 1-Acetylindoline-6-sulfonyl chloride serves as a key intermediate to access a specific class of these molecules: indoline-6-sulfonamides.
Inhibitors of the Bacterial Enzyme DapE
A compelling application for this building block is in the development of novel antibiotics. Research has identified indoline sulfonamides as inhibitors of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a metalloenzyme essential for bacterial cell wall biosynthesis in many Gram-negative and most Gram-positive bacteria.[15]
The DapE enzyme is an attractive target because it is crucial for bacterial survival but absent in humans, minimizing the potential for host toxicity.[15] Derivatives made from the title compound, such as 1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide, have been investigated for their inhibitory activity against this enzyme.[16] The sulfonamide moiety is proposed to coordinate with the zinc ion(s) in the enzyme's active site, leading to inhibition.[15]
Caption: Drug discovery pathway utilizing the title compound.
Broader Therapeutic Potential
Beyond antibiotics, the indoline-5-sulfonamide core (a close regioisomer) has been successfully employed to develop potent and selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, which are implicated in tumor progression.[17] This suggests that the 6-sulfonamide scaffold may also possess utility in oncology and other therapeutic areas where sulfonamides are known to be effective pharmacophores. The indoline core itself is a versatile scaffold found in drugs targeting cancer, hypertension, and microbial infections.[14][18]
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound must be handled with appropriate care.
-
Hazard Classification: Based on its functional group and data for the 5-isomer, it is classified as Corrosive .[2][5]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
P260: Do not breathe dust.[3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][5]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
-
-
Handling: Handle only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with moisture and water.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place (2-8°C is recommended).[5]
References
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Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Das, B., & Chakraborty, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
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National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
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National Institutes of Health. (n.d.). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. PMC. Retrieved from [Link]
-
MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Retrieved from [Link]
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Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
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National Institutes of Health. (2023). Development and Application of Indolines in Pharmaceuticals. PMC. Retrieved from [Link]
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Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
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ResearchGate. (n.d.). N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput.... Retrieved from [Link]
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ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. Retrieved from [Link]
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